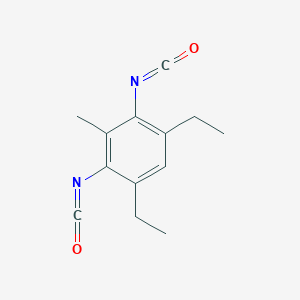![molecular formula C12H17NO3S B14358889 N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide CAS No. 90183-66-7](/img/structure/B14358889.png)
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide is a chemical compound that belongs to the class of acetamides It features a phenyl ring substituted with a methanesulfinylpropoxy group and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 3-chloropropyl methanesulfinate under basic conditions to form the intermediate 4-[3-(methanesulfinyl)propoxy]acetophenone. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide can undergo several types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: Depending on the substituent introduced, various substituted derivatives of the phenyl ring can be formed.
Applications De Recherche Scientifique
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The acetamide group may interact with proteins or enzymes, influencing their activity and function. Detailed studies on its molecular targets and pathways are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{3-Acetyl-4-[(2RS)-2-hydroxy-3-(1-methylethyl)amino]propoxy}phenyl}acetamide
- N-{4-[3-(Methanesulfinyl)propoxy]phenyl}butanamide
Uniqueness
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide is unique due to the presence of the methanesulfinyl group, which imparts distinct redox properties. This differentiates it from other acetamide derivatives that may lack such functional groups, thereby offering unique chemical reactivity and potential biological activity .
Propriétés
| 90183-66-7 | |
Formule moléculaire |
C12H17NO3S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N-[4-(3-methylsulfinylpropoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO3S/c1-10(14)13-11-4-6-12(7-5-11)16-8-3-9-17(2)15/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
Clé InChI |
QZICUGTTXBYITI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCCCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
